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Compound of Interest

Compound Name: 19,20-Epoxycytochalasin D

Cat. No.: B562037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometry analysis of 19,20-
Epoxycytochalasin D and its widely studied alternative, Cytochalasin D. The information

herein is supported by experimental data from peer-reviewed literature to aid in the

identification and characterization of these potent cytoskeletal inhibitors.

Mass Spectrometry Data Comparison
The analysis of 19,20-Epoxycytochalasin D and Cytochalasin D by mass spectrometry

reveals key similarities and differences crucial for their distinction. High-resolution mass

spectrometry (HRESIMS) is essential for determining the precise molecular formula, while

tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns for

structural confirmation.

Cytochalasins derived from phenylalanine, such as the two compounds compared here,

typically exhibit common fragment ions. These include the tropylium ion at m/z 91 ([C₇H₇]⁺) and

a fragment corresponding to the phenylalanine moiety at m/z 120 ([C₈H₁₀N]⁺)[1][2]. Another

diagnostic ion for phenylalanine-containing cytochalasins has been noted at m/z 146.

Below is a summary of the key mass spectrometry data for 19,20-Epoxycytochalasin D and

Cytochalasin D.
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Parameter 19,20-Epoxycytochalasin D Cytochalasin D

Molecular Formula C₃₀H₃₇NO₇ C₃₀H₃₇NO₆

Molecular Weight 523.62 g/mol 507.63 g/mol

Observed [M+H]⁺ (HRESIMS) m/z 524.2837 m/z 508.27

Characteristic Fragment Ions

(MS/MS)
m/z 91, 120 m/z 91, 120, 146

Experimental Protocols
The following is a generalized protocol for the analysis of cytochalasins using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methods

reported for the analysis of 19,20-Epoxycytochalasin C, a closely related analog[3][4].

Sample Preparation (from cell culture)

Cell Lysis: Harvest cells after treatment and lyse them using a suitable buffer.

Extraction: Extract the metabolites from the cell lysate using an organic solvent such as ethyl

acetate or a methanol/acetonitrile mixture. Vortex thoroughly.

Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

Drying: Carefully collect the organic layer and evaporate it to dryness under a gentle stream

of nitrogen.

Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS

analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to

a high percentage to elute the compounds.

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry (MS):

Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Range: m/z 100-1000.

MS/MS Analysis: Product ion scan of the protonated molecules ([M+H]⁺).

Collision Energy: A fixed collision energy (e.g., 30 eV) is often used for fragmentation[4].

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of

cytochalasins from a biological matrix.
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Click to download full resolution via product page

Experimental workflow for cytochalasin analysis.

Signaling Pathway: Disruption of Actin Polymerization
Cytochalasins exert their biological effects primarily by disrupting actin polymerization, a

fundamental process for cell motility, division, and maintenance of cell shape. The diagram

below illustrates the actin polymerization pathway and the inhibitory action of cytochalasins.
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Inhibition of actin polymerization by cytochalasins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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